molecular formula C15H19BrN4O3S B12402073 L-Biotin-NH-5MP-Br

L-Biotin-NH-5MP-Br

Cat. No.: B12402073
M. Wt: 415.3 g/mol
InChI Key: GEFDXQXFKPXHQS-NQBHXWOUSA-N
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Description

L-Biotin-NH-5MP-Br is a biotin-conjugated 5-methylene pyrrolone. This compound is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. It is commonly utilized in protein bioconjugation due to its ability to form stable bonds with cysteine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Biotin-NH-5MP-Br involves the conjugation of biotin with 5-methylene pyrrolone. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

L-Biotin-NH-5MP-Br primarily undergoes thiol-specific reactions due to the presence of the 5-methylene pyrrolone moiety. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are biotinylated proteins, which can be used for various biochemical assays and studies .

Scientific Research Applications

L-Biotin-NH-5MP-Br has a wide range of applications in scientific research:

Mechanism of Action

L-Biotin-NH-5MP-Br exerts its effects through thiol-specific bioconjugation. The 5-methylene pyrrolone moiety reacts with thiol groups in cysteine residues, forming stable thioether bonds. This modification can alter the function or localization of the target protein, enabling various biochemical and biophysical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Biotin-NH-5MP-Br is unique due to its thiol-specific, reversible bioconjugation properties. This allows for controlled and specific modification of cysteine residues in proteins, making it highly valuable for protein engineering and biochemical studies .

Properties

Molecular Formula

C15H19BrN4O3S

Molecular Weight

415.3 g/mol

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-bromo-5-methylidene-2-oxopyrrol-1-yl)pentanamide

InChI

InChI=1S/C15H19BrN4O3S/c1-8-6-9(16)14(22)20(8)19-12(21)5-3-2-4-11-13-10(7-24-11)17-15(23)18-13/h6,10-11,13H,1-5,7H2,(H,19,21)(H2,17,18,23)/t10-,11-,13-/m1/s1

InChI Key

GEFDXQXFKPXHQS-NQBHXWOUSA-N

Isomeric SMILES

C=C1C=C(C(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)Br

Canonical SMILES

C=C1C=C(C(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)Br

Origin of Product

United States

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